
4-Ethynyl-3-methoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethynyl-3-methoxybenzoic acid is an organic compound that features a benzene ring substituted with an ethynyl group at the 4-position and a methoxy group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-3-methoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxybenzoic acid.
Introduction of Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where 3-methoxybenzoic acid is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst under basic conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and the temperature is maintained between 50-80°C.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
化学反応の分析
Types of Reactions: 4-Ethynyl-3-methoxybenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution, allowing for reactions such as nitration, halogenation, and sulfonation.
Nucleophilic Addition: The ethynyl group can participate in nucleophilic addition reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid (for nitration), bromine (for bromination), and sulfuric acid (for sulfonation) are commonly used.
Nucleophilic Addition: Reagents such as organolithium or Grignard reagents can be employed for nucleophilic addition to the ethynyl group.
Major Products:
Nitration: 4-Nitro-3-methoxybenzoic acid.
Bromination: 4-Bromo-3-methoxybenzoic acid.
Sulfonation: 4-Sulfo-3-methoxybenzoic acid.
科学的研究の応用
4-Ethynyl-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the synthesis of polymers and materials with specific electronic properties.
作用機序
The mechanism of action of 4-Ethynyl-3-methoxybenzoic acid involves its interaction with various molecular targets:
Molecular Targets: The ethynyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: The compound may influence pathways related to cell signaling, gene expression, and metabolic processes, depending on its specific interactions with biological molecules.
類似化合物との比較
4-Methoxybenzoic Acid: Lacks the ethynyl group, making it less reactive in nucleophilic addition reactions.
4-Ethynylbenzoic Acid: Lacks the methoxy group, which reduces its reactivity in electrophilic aromatic substitution reactions.
特性
分子式 |
C10H8O3 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC名 |
4-ethynyl-3-methoxybenzoic acid |
InChI |
InChI=1S/C10H8O3/c1-3-7-4-5-8(10(11)12)6-9(7)13-2/h1,4-6H,2H3,(H,11,12) |
InChIキー |
MKSRSHONIYHTMK-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C(=O)O)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



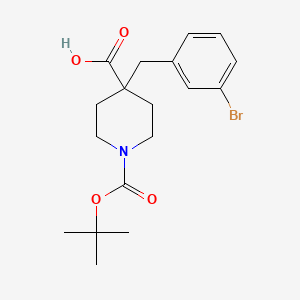

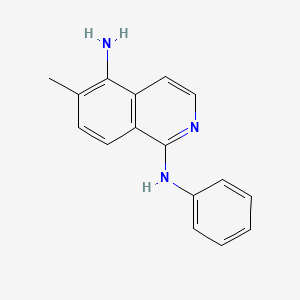

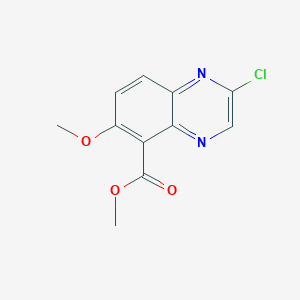
![2-[(2,6-Dichloro-4-nitrophenyl)methyl]-1,3-benzothiazole](/img/structure/B13880992.png)

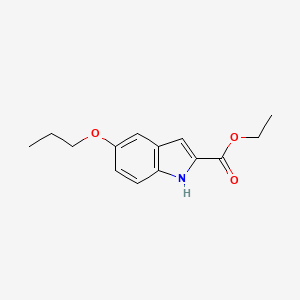
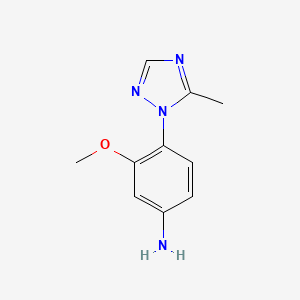
![3-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzonitrile](/img/structure/B13881014.png)
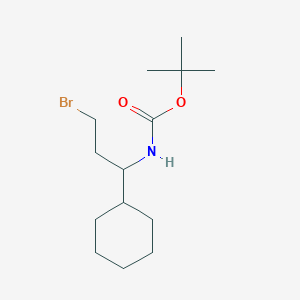
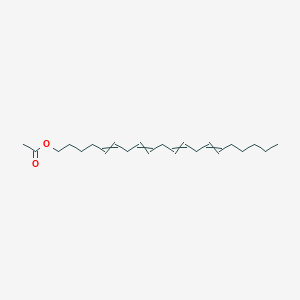
![Ethyl 2-[4-(5-bromopyrimidin-2-yl)oxyphenoxy]propanoate](/img/structure/B13881064.png)
